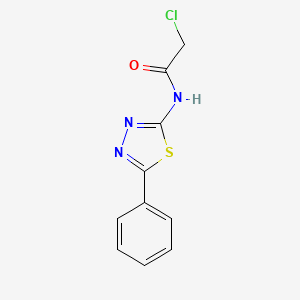

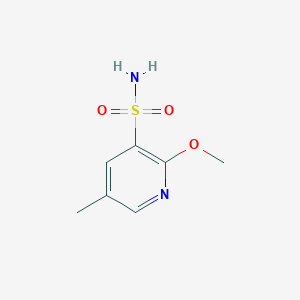

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Overview

Description

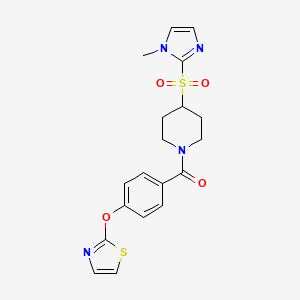

2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CPTA, is a small molecule that has been used in a variety of scientific research applications. CPTA is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring structure containing nitrogen and sulfur atoms. CPTA is a white crystalline solid that is soluble in water, alcohols, and organic solvents. It is a highly reactive compound and has been used in a variety of synthetic organic chemistry reactions.

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, have been studied for their antibacterial activity . They have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . The compounds also showed an inhibitory effect for the Staphylococcus epidermidis protein .

CT-DNA Binding

These compounds have been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of genetic research and drug development .

Anticancer Activity

1,3,4-Thiadiazole derivatives have been increasingly investigated due to their broad spectrum of pharmacological properties . They have shown potential as anticancer agents . For example, N - (4-acetyl-5- (4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was found to be most active in the inhibition of growth of the SK-MEL-2 cell line .

Inhibition of SHP1 Activity

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance . 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide could potentially be used in this application .

Synthesis of New Derivatives

1,3,4-Thiadiazole derivatives are useful intermediates in medicinal chemistry . They can be used to synthesize new compounds with potential therapeutic significance .

Disruption of DNA Replication Processes

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease by 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide disrupts this process, leading to a decrease in the production of ammonia and carbon dioxide .

Pharmacokinetics

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide

Result of Action

The inhibition of urease by 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide leads to a decrease in the production of ammonia and carbon dioxide . This can disrupt the pH balance in cells, particularly in bacteria such as Helicobacter pylori, which rely on the conversion of urea to ammonia to increase pH for survival .

properties

IUPAC Name |

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVISCSFOMGKKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901907 | |

| Record name | NoName_1083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)

![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)

![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)

![5-fluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2755521.png)

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)